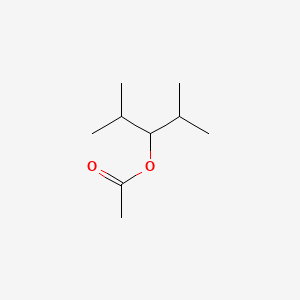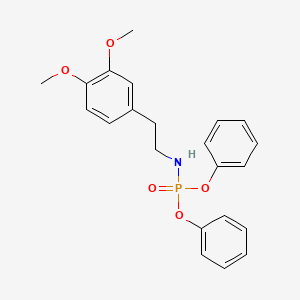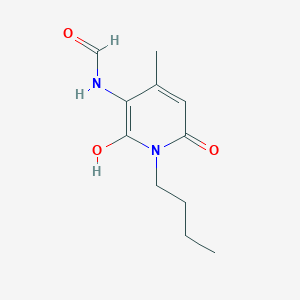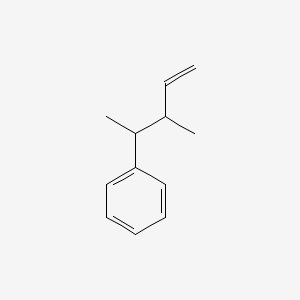
3-Methyl-4-phenyl-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenyl-1-pentene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound features a branched chain with a methyl group at the third carbon and a phenyl group at the fourth carbon. Its molecular formula is C₁₂H₁₄, and it is known for its versatility in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of this compound. This process typically uses borane (BH₃) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Wittig Reaction: Another method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the alkene. This reaction is often carried out in the presence of a strong base like triphenylphosphine (PPh₃) and an alkyl halide.
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic processes involving transition metals. These catalysts facilitate the formation of the double bond and improve the yield and selectivity of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of alkanes. This can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Substitution reactions involve replacing a hydrogen atom on the alkene with another functional group. Halogenation, for example, can be performed using chlorine (Cl₂) or bromine (Br₂) to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂, NaOH
Reduction: H₂, Pd, Pt
Substitution: Cl₂, Br₂, FeCl₃
Major Products Formed:
Oxidation: Alcohols, Ketones, Carboxylic Acids
Reduction: Alkanes
Substitution: Dihalogenated Compounds
Scientific Research Applications
3-Methyl-4-phenyl-1-pentene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science. Its applications include:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Agrochemicals: Employed in the production of pesticides and herbicides.
Materials Science: Utilized in the development of polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-methyl-4-phenyl-1-pentene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond is attacked by the oxidizing agent, leading to the formation of carbonyl compounds. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups and reactive intermediates in organic synthesis.
Comparison with Similar Compounds
3-Ethyl-3-phenyl-1-pentene
4-Methyl-3-phenyl-1-pentene
Properties
Molecular Formula |
C12H16 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3-methylpent-4-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-10(2)11(3)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |
InChI Key |
NAAPDMCWFLYJDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diazaspiro[5.5]undec-8-ene-1,5-dione, 11-methyl-3-thioxo-](/img/structure/B15349128.png)

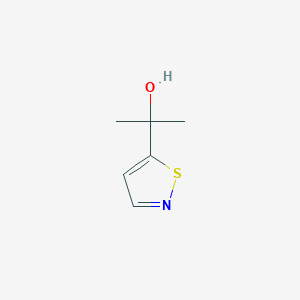
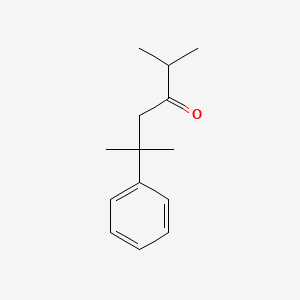
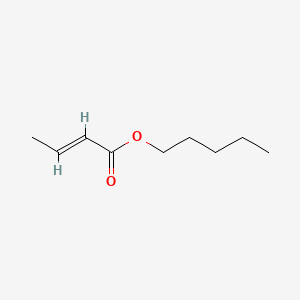
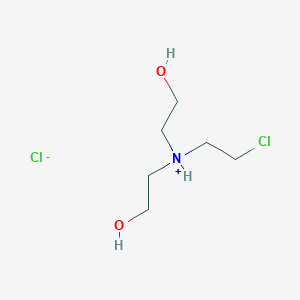
![7-Oxabicyclo[4.1.0]heptane, 2-methyl-](/img/structure/B15349182.png)
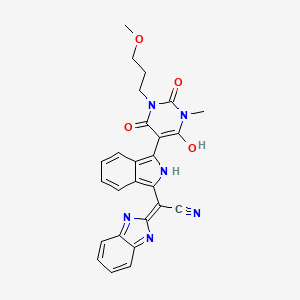
![(1S,5S)-1-[(2R)-6-methylhept-5-en-2-yl]-4-methylidenebicyclo[3.1.0]hexane](/img/structure/B15349199.png)
